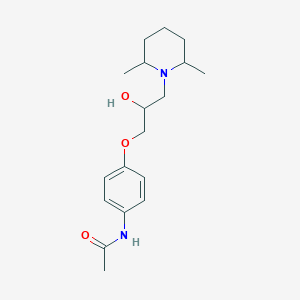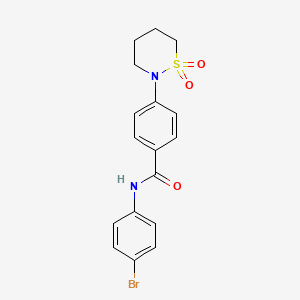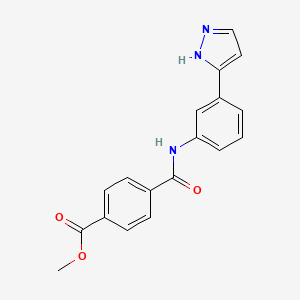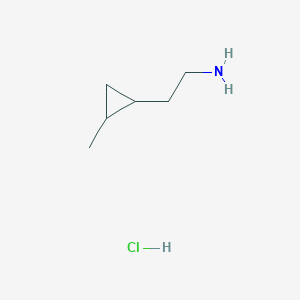
N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, as described in one study, involves the preparation of compounds with potential as selective β3-adrenergic receptor agonists, which could be useful in treating obesity and type 2 diabetes . Another study reports the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides was accomplished by reacting 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation . A different approach was taken for the synthesis of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles .
Molecular Structure Analysis
The molecular structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using elemental analyses and spectroscopic techniques, and the compound was found to crystallize in the orthorhombic crystal system with specific unit cell parameters . The crystal structure exhibits intermolecular hydrogen bonds and two intramolecular interactions, contributing to the stability of the structure . Another compound, N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, was analyzed and found to have a planar structure with an intramolecular hydrogen bond forming a pseudo ring, which contributes to the planarity of the group .
Chemical Reactions Analysis
The studies provided do not detail specific chemical reactions involving "N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide" directly. However, the synthesis processes described in the papers involve various chemical reactions such as acetylation, ethylation, and condensation , as well as transsilylation . These reactions are crucial for the formation of the acetamide derivatives and their respective functional groups, which are essential for the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and synthesis processes. For instance, the crystalline structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggests solid-state stability and potential for intermolecular interactions due to hydrogen bonding . The presence of a piperidine moiety in the N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives indicates potential biological activity, as piperidine is a common structural motif in many pharmacologically active compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Antimycobacterial Properties Research indicates that derivatives related to "N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide" have shown potential antimicrobial and antimycobacterial properties. A study focusing on the synthesis of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides through Suzuki cross-coupling reaction revealed that these compounds exhibit significant activity against a range of bacteria and fungi, as well as Mycobacterium tuberculosis, suggesting their application in treating infections caused by these pathogens (Patel et al., 2012).
Analgesic Activity Another study elucidated the analgesic potential of a capsaicinoid compound, highlighting the structural and functional characteristics of capsaicinoids for pain relief. This research provides a basis for the development of novel analgesic agents, leveraging the structural insights of such compounds (Park et al., 1995).
Anticancer Activities Compounds structurally related to "N-(4-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide" have been investigated for their anticancer activities. A particular study synthesized and evaluated novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides against various cancer cell lines, revealing promising anticancer activities and suggesting potential therapeutic applications (Khade et al., 2019).
Anti-inflammatory and Antioxidant Properties The anti-inflammatory and antioxidant activities of N-(2-hydroxy phenyl) acetamide derivatives were demonstrated in a study on adjuvant-induced arthritic rats. This research suggests the potential of these compounds in treating inflammatory conditions and related oxidative stress (Jawed et al., 2010).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives have a wide range of mechanisms, such as cell cycle arrest in the g1 phase, inhibition of carbonic anhydrase (ca), matrix metalloproteinase (mmps), nadh oxidase, cyclin-dependent kinase (cdk), methionine aminopeptidases (metaps), histone deacetylases (hdacs), binding to β-tubulin, and disruption of microtubule assembly .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways due to their wide range of mechanisms of action .
Result of Action
It is known that piperidine derivatives have a wide range of biological activities .
Propiedades
IUPAC Name |
N-[4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13-5-4-6-14(2)20(13)11-17(22)12-23-18-9-7-16(8-10-18)19-15(3)21/h7-10,13-14,17,22H,4-6,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFGXOGXSRKYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)NC(=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)


![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)



![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)

![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)